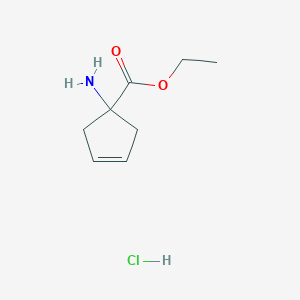

![molecular formula C22H17NO3S B2523495 3-(2-(Naftil-1-il)acetamido)benzo[b]tiofeno-2-carboxilato de metilo CAS No. 441290-53-5](/img/structure/B2523495.png)

3-(2-(Naftil-1-il)acetamido)benzo[b]tiofeno-2-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate: is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[b]thiophene core, which is fused with a naphthalene ring and an acetamido group, making it a unique molecule with significant potential for various scientific applications.

Aplicaciones Científicas De Investigación

Cianoacetilación de aminas

3-(2-(Naftil-1-il)acetamido)benzo[b]tiofeno-2-carboxilato de metilo: puede servir como precursor para derivados de cianoacetamida. Las cianoacetamidas son estructuras privilegiadas en la síntesis heterocíclica. Así es como funciona:

Método de síntesis: El compuesto se puede sintetizar tratando varias aminas arilo o heterilo sustituidas con cianoacetatos de alquilo. Este método versátil y económico produce N-arilo o N-heterilo cianoacetamidas .

Implicaciones biológicas: Los derivados de cianoacetamida exhiben interesantes actividades biológicas, que han llamado la atención de los bioquímicos. Los investigadores exploran su potencial como agentes quimioterapéuticos .

Derivados de tiofeno en terapéutica

Los tiofenos son heterociclos esenciales con relevancia terapéutica. Si bien no están directamente relacionados con el compuesto, la comprensión de los tiofenos arroja luz sobre las posibles aplicaciones:

- Propiedades antimicrobianas: Algunos derivados de tiofeno exhiben efectos inhibitorios contra las bacterias. Por ejemplo, el compuesto 12 demostró una actividad significativa contra B. subtilis, E. coli, P. vulgaris y S. aureus .

Reacciones catalizadas por cobre

La estructura del compuesto sugiere un potencial para reacciones catalizadas por cobre:

Mecanismo De Acción

Target of Action

Thiophene-based analogs, which this compound is a part of, have been reported to exhibit a variety of biological effects .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of pathways, leading to diverse downstream effects .

Result of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Análisis Bioquímico

Biochemical Properties

It is known that thiophene derivatives can interact with a variety of enzymes, proteins, and other biomolecules . For instance, they have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Cellular Effects

Given the broad range of biological activities associated with thiophene derivatives , it is likely that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate is not currently known. It is plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-bromothiophene and a suitable electrophile.

Introduction of the Naphthalene Moiety: This step often involves a Suzuki-Miyaura coupling reaction, where a naphthalene boronic acid derivative is coupled with the benzo[b]thiophene core using a palladium catalyst.

Acetamido Group Addition: The acetamido group can be introduced through an acylation reaction, where the naphthalene-substituted benzo[b]thiophene is reacted with

Propiedades

IUPAC Name |

methyl 3-[(2-naphthalen-1-ylacetyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3S/c1-26-22(25)21-20(17-11-4-5-12-18(17)27-21)23-19(24)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQQCQFWHMCAQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

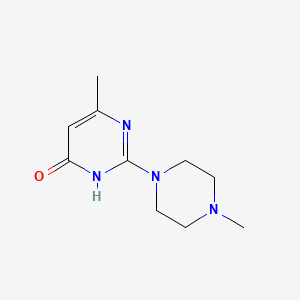

![N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2523414.png)

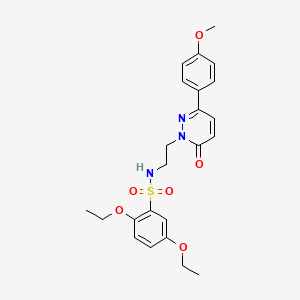

![N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523416.png)

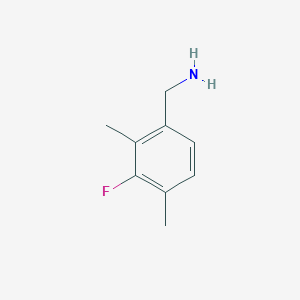

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2523420.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523422.png)

![[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2523426.png)

![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2523429.png)

![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2523431.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2523433.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B2523435.png)